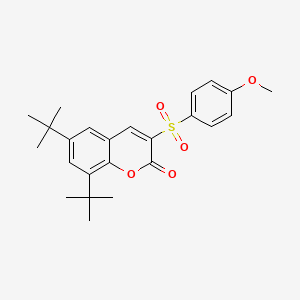

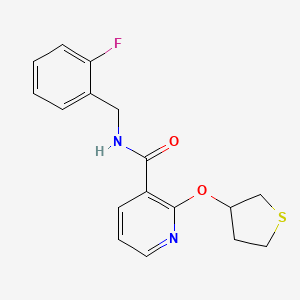

N-(2-fluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the nicotinamide class of molecules and has been shown to possess several interesting biochemical and physiological effects.

Applications De Recherche Scientifique

Neuroprotection and Cellular Damage

Neuroprotection Against Hypoxia/Reoxygenation-Induced Cell Damage

A study by Iwamoto and Kita (2006) investigated the effects of a nicotinamide derivative, demonstrating its neuroprotective potential. The derivative was shown to selectively inhibit Na+/Ca2+ exchange in neuronal cells, offering protection against cellular damage induced by hypoxia/reoxygenation. This suggests potential applications in neuroprotective strategies against ischemic injury and other neurological conditions (Iwamoto & Kita, 2006).

Cardiovascular Research

Inhibition of Na+/Ca2+ Exchange in Cardiac Cells

Research on another nicotinamide derivative explored its role in cardiac ventricular myocytes, showing that it could suppress the Na+/Ca2+ exchange current, which is crucial for cardiac function. This inhibition could have implications for the development of treatments for cardiac disorders, including arrhythmias and heart failure (Yamashita et al., 2016).

Molecular Chemistry and Supramolecular Arrangements

Supramolecular Chemistry

A study on copper(II) halogenobenzoates with nicotinamide reported the formation of supramolecular arrays, illustrating the use of nicotinamide in the synthesis of complex structures. These findings can contribute to the development of new materials with potential applications in catalysis, molecular recognition, and more (Halaška et al., 2016).

Oncology and Chemotherapy Resistance

Enhancing Chemotherapy Resistance

Nicotinamide N-methyltransferase (NNMT) has been identified as a factor that enhances resistance to chemotherapy drugs like 5-fluorouracil in colorectal cancer cells. Modulating NNMT levels could provide a strategy to overcome drug resistance, highlighting the importance of nicotinamide metabolism in cancer therapy (Xie et al., 2016).

Antitumor Properties and Drug Development

Potential Anti-Tumor Drug Development

The co-crystal of 5-Fluorouracil-nicotinamide showcases a novel approach in drug formulation, enhancing solubility, bioavailability, and anti-tumor effects compared to 5-Fluorouracil alone. This research signifies the role of nicotinamide derivatives in developing more effective cancer treatments (Zhang et al., 2020).

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c18-15-6-2-1-4-12(15)10-20-16(21)14-5-3-8-19-17(14)22-13-7-9-23-11-13/h1-6,8,13H,7,9-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHDKXDAQKEWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2704476.png)

![N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2704477.png)

![Pyridin-2-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2704480.png)

![Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine](/img/structure/B2704481.png)

![5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2704483.png)

![Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2704484.png)